6-Iodo-3H-isobenzofuran-1-one

説明

6-Iodo-3H-isobenzofuran-1-one is a heterocyclic compound that belongs to the class of isobenzofurans. It contains an iodine atom and a lactone ring, making it a unique structure with potential biological activity and therapeutic applications.

Synthetic Routes and Reaction Conditions:

- One-pot synthesis of spiro-isobenzofuran compounds involves the sequential condensation/oxidation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones under mild conditions .

- Another method involves the one-step synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives in subcritical media .

Industrial Production Methods:

- Industrial synthesis often involves the use of phthalide as a starting material, with various synthetic routes available .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often in the presence of molecular oxygen and subcritical water.

Substitution: The iodine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

- Oxidation reactions typically use molecular oxygen and subcritical water as reagents .

- Substitution reactions may involve various nucleophiles and appropriate catalysts .

Major Products Formed:

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antioxidant and antiplatelet agent.

Medicine: It is being explored for its potential therapeutic applications due to its unique structure and biological activity.

Industry: The compound is used in the synthesis of dyes, perfumes, and other industrial chemicals.

作用機序

The mechanism of action of 6-Iodo-3H-isobenzofuran-1-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress.

Antiplatelet Activity: It inhibits platelet aggregation by interfering with the formation of thromboxane B2 and other platelet activation pathways.

類似化合物との比較

Isobenzofuran-1(3H)-one: A closely related compound with similar structural motifs and biological activities.

3-Hydroxyisobenzofuran-1(3H)-one: Another derivative with potential radical scavenging activity.

Uniqueness:

- The presence of the iodine atom in 6-Iodo-3H-isobenzofuran-1-one distinguishes it from other isobenzofuran derivatives, potentially enhancing its biological activity and therapeutic applications.

生物活性

6-Iodo-3H-isobenzofuran-1-one, with the CAS number 53910-10-4, is a compound of significant interest due to its potential biological activities. This article aims to compile and analyze the available data on its biological effects, synthesis, and pharmacological applications.

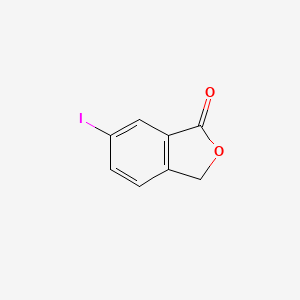

Chemical Structure

The chemical structure of this compound features an isobenzofuran core with an iodine substituent, which plays a crucial role in its biological activity. The molecular formula is C9H7IO, and its structure can be represented as follows:

Synthesis

The synthesis of this compound has been reported through various methods, often involving the bromination or iodination of precursor compounds such as phthalides. The efficient synthesis routes are critical for producing this compound for further biological evaluation .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent. Below are summarized findings from various studies:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study demonstrated that it inhibits cell proliferation in specific cancer types by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with tumor growth .

Pharmacological Studies

Pharmacological characterization has revealed that this compound interacts with various biological targets. Its role as a potential inhibitor of glycine transporters has been explored, indicating possible implications for neurological disorders .

Case Studies

- Cytotoxicity Assays : A study conducted on multiple cancer cell lines showed that this compound exhibited significant cytotoxicity, with IC50 values ranging from micromolar to nanomolar concentrations depending on the cell line tested .

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound induces oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Data Table: Biological Activities Summary

特性

IUPAC Name |

6-iodo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWUNKJJSAKJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)I)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428314 | |

| Record name | 6-Iodophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53910-10-4 | |

| Record name | 6-Iodophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。